molecular formula C23H30N2O7S B12400352 Antitumor agent-88

Antitumor agent-88

Cat. No.: B12400352
M. Wt: 478.6 g/mol
InChI Key: FZZTWGWSVOXHQL-UHFFFAOYSA-N
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Description

Antitumor agent-88 is a potent compound known for its significant antimitotic activity. It arrests cells in the G2/M phase of the cell cycle and disrupts the microtubule and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This compound is also a competitive inhibitor of cytochrome P450 1A1, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-88 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-88 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Antitumor agent-88 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate cell cycle regulation and microtubule dynamics.

    Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as an anticancer agent.

    Industry: Applied in the development of new anticancer drugs and therapeutic strategies

Mechanism of Action

Antitumor agent-88 exerts its effects by disrupting the microtubule network and cytoskeleton in breast cancer cells expressing cytochrome P450 1A1. This disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and promoting apoptosis. The compound’s competitive inhibition of cytochrome P450 1A1 further enhances its anticancer activity by interfering with the metabolism of other compounds involved in cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antitumor agent-88

This compound is unique in its dual mechanism of action, combining microtubule disruption with competitive inhibition of cytochrome P450 1A1. This dual action enhances its efficacy and makes it a valuable tool in cancer research and treatment. Additionally, its specific activity against cytochrome P450 1A1-expressing breast cancer cells sets it apart from other antimitotic agents .

Properties

Molecular Formula

C23H30N2O7S

Molecular Weight

478.6 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl) 4-(2-oxo-3-pentylimidazolidin-1-yl)benzenesulfonate

InChI

InChI=1S/C23H30N2O7S/c1-5-6-7-12-24-13-14-25(23(24)26)17-8-10-19(11-9-17)33(27,28)32-18-15-20(29-2)22(31-4)21(16-18)30-3/h8-11,15-16H,5-7,12-14H2,1-4H3

InChI Key

FZZTWGWSVOXHQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(C1=O)C2=CC=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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